3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione
Description
The compound 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-linked pentane-2,4-dione moiety at position 4. Its structure combines a high nitrogen-content triazolo-pyridazine scaffold with a fluorinated aromatic ring and a diketone tail, which may confer unique physicochemical and biological properties, such as enhanced binding affinity or metabolic stability .
Properties
IUPAC Name |
3-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-9(22)15(10(2)23)24-14-8-7-13-18-19-16(21(13)20-14)11-3-5-12(17)6-4-11/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSKREBNRZFTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by the condensation of hydrazine derivatives with diketones or ketoesters.
Coupling of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Thioether Formation: The thioether linkage is formed by the reaction of the triazolopyridazine intermediate with a thiol derivative.
Introduction of the Pentane-2,4-dione Moiety: The final step involves the coupling of the thioether intermediate with pentane-2,4-dione under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazolo[4,3-b]pyridazine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of this structure can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumors.
Antimicrobial Properties
The sulfanyl group in the compound is crucial for antimicrobial activity. Studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function. This makes it a candidate for developing new antibiotics to combat resistant strains of bacteria.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin levels and improved glycemic control in diabetic models.
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may exhibit neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to be explored as treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Synthesis of Functional Materials
The unique chemical properties of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione allow it to be used in synthesizing advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical strength. Research has shown that functionalized polymers exhibit improved performance in various applications, including coatings and electronic devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against various cancer cell lines | Induced apoptosis in breast and lung cancer cells |
| Antimicrobial Evaluation | Tested against Gram-positive and Gram-negative bacteria | Significant inhibition observed against Staphylococcus aureus |
| DPP-IV Inhibition Study | Assessed for anti-diabetic potential | Reduced glucose levels in diabetic rat models |
| Neuroprotective Study | Investigated effects on neurodegeneration | Showed promise in protecting neuronal cells from oxidative stress |
Mechanism of Action
The mechanism of action of 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in the Triazolo-Pyridazine Core
The triazolo-pyridazine scaffold is a common motif in medicinal and materials chemistry. Key structural variations among analogues include:
- Substituents on the triazolo-pyridazine core :
- Linker groups :
- Tail moieties :
Physicochemical Properties
Key Observations :
- The fluorophenyl group (target compound) enhances electronegativity and may improve membrane permeability compared to ethoxy or methoxy substituents .
- The sulfanyl linker in the target compound allows for hydrogen bonding and metal coordination, unlike the sulfonyl group in , which is more electron-withdrawing.
Antitumor Potential
- Lin28-1632 (C1632) : A structurally distinct triazolo-pyridazine (N-methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) inhibits Lin28 protein interactions, downregulates PD-L1, and suppresses tumor growth in vitro and in vivo .
- Target Compound : While direct data on its antitumor activity is unavailable, the fluorophenyl group and diketone tail may target kinases or redox enzymes, akin to other triazolo-pyridazine derivatives .
Enzyme Binding and Inhibition
- PEF(S) Binders : Substituted triazolo-pyridazines (e.g., sulphonamides in ) bind to the allosteric site of PEF(S), displacing TNS (a fluorescent probe). The target compound’s sulfanyl group could enhance binding through hydrophobic or π-π interactions .
- Calpain-1 Modulation : Triazolo-pyridazines with bulky substituents (e.g., trifluoromethyl in ) show calpain-1 inhibitory activity. The target compound’s fluorophenyl group may offer similar steric hindrance .
Biological Activity
The compound 3-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}pentane-2,4-dione is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring fused with a pyridazine moiety and a pentane-2,4-dione side chain. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine rings often exhibit a variety of biological activities including:
- Anticancer Activity : Many derivatives of triazole and pyridazine have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound may possess antibacterial and antifungal properties due to the presence of nitrogen-containing heterocycles.
- Anti-inflammatory Effects : Compounds similar to this structure have been reported to exhibit anti-inflammatory activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many triazole derivatives act as enzyme inhibitors in various biochemical pathways relevant to cancer and inflammation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in apoptosis and cell cycle regulation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, leading to cytotoxic effects in cancer cells.
Case Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against various cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer) cells. For instance, one study reported an IC50 value of 19.36 μM for a similar triazole derivative against A375 cells .
- Antimicrobial Effects :
- Anti-inflammatory Activity :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
